Dihydro Fenofibrate-d6
Description
Contextualizing Fenofibrate (B1672516) and its Active Metabolite
Fenofibrate is a medication primarily used to manage abnormal blood lipid levels. wikipedia.org Following oral administration, fenofibrate undergoes rapid hydrolysis by esterases to its pharmacologically active metabolite, fenofibric acid. fda.govhres.ca This is the primary active form of the drug in the body. Fenofibric acid itself is further metabolized. One of these metabolic pathways involves the reduction of its carbonyl group, resulting in the formation of dihydro fenofibric acid, another active metabolite. nih.gov It is this reduced metabolite that serves as the parent compound for Dihydro Fenofibrate-d6.
The metabolic pathway of fenofibrate is crucial for understanding its mechanism of action. Fenofibric acid and its reduced form are responsible for the drug's effects on lipid metabolism, which include activating peroxisome proliferator-activated receptor alpha (PPARα). drugbank.comcaymanchem.com This activation leads to a cascade of events that ultimately results in the lowering of triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol. fda.govnih.gov
Principles and Significance of Deuterium (B1214612) Isotopic Labeling in Drug Science
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to study their behavior in biological systems. musechem.com This method provides detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.comnih.gov Both stable and radioactive isotopes are used, with stable isotopes like deuterium (²H) and carbon-13 being particularly valuable for their non-radioactive nature. musechem.com
Deuterium as a Stable Isotope for Research Applications
Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains one proton and one neutron, making it about twice as heavy as the more common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This difference in mass, while not significantly altering the fundamental chemical properties of a molecule, can have important implications in a research context. informaticsjournals.co.in
In pharmaceutical research, deuterium-labeled compounds are frequently used as internal standards in analytical techniques such as mass spectrometry. musechem.comnih.gov Because they are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis. However, their increased mass allows them to be distinguished, enabling precise quantification of the non-labeled drug or metabolite in a biological sample. chemicalsknowledgehub.com
Kinetic Isotope Effect (KIE) and its Manifestations in Chemical and Biological Systems
The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). portico.orgresearchgate.net The basis for the KIE lies in the fact that a carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. portico.orgtandfonline.com Consequently, more energy is required to break a C-D bond, making reactions that involve the cleavage of this bond slower. informaticsjournals.co.inportico.org
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. portico.orgresearchgate.net By strategically replacing a hydrogen atom at a site of metabolism with a deuterium atom, the rate of that metabolic process can be slowed down. wikipedia.orgresearchgate.net This application of the KIE can be used to alter a drug's pharmacokinetic profile, potentially leading to a longer half-life and increased exposure of the parent drug. tandfonline.comchemsrc.com
Role of this compound as a Specialized Research Tool
This compound is a deuterated analog of dihydro fenofibric acid. Its primary application in pharmaceutical research is as an internal standard for the quantification of fenofibrate and its metabolites, including dihydro fenofibric acid, in biological samples. caymanchem.compharmaffiliates.com The six deuterium atoms on the molecule give it a distinct mass, allowing it to be easily differentiated from the non-labeled metabolites in mass spectrometry-based assays. pharmaffiliates.comlgcstandards.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWSFKKGMCGEL-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675848 | |
| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-82-3 | |
| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isotopic Incorporation Strategies of Dihydro Fenofibrate D6
Precursor-Based Synthetic Routes for Deuterated Compounds
Precursor-based synthesis is a highly effective and regioselective strategy for introducing deuterium (B1214612) atoms into specific, non-labile positions within a molecule. This approach involves utilizing starting materials or key intermediates that already contain the desired isotopic labels. For the synthesis of Dihydro Fenofibrate-d6, where the "d6" designation typically refers to the six deuterium atoms on the two methyl groups of the isobutyrate moiety, a synthetic route would commence with a deuterated building block.
A plausible synthetic pathway begins with the preparation of a deuterated version of isopropyl 2-bromo-2-methylpropanoate. This can be achieved by using acetone-d6 (B32918) as a starting material. The deuterated isopropyl bromo-isobutyrate can then be coupled with 4-hydroxy-4'-chlorobenzophenone (the core phenolic structure of fenofibrate) via a Williamson ether synthesis. The final step involves the reduction of the ketone group to a hydroxyl group, yielding this compound. This reduction can be performed using standard, non-deuterated reducing agents like sodium borohydride (B1222165) (NaBH₄), as the required deuterium atoms are already incorporated into the molecule's backbone. umn.edulibretexts.org This method ensures that the deuterium is precisely located at the gem-dimethyl position.
Table 1: Key Reagents for Precursor-Based Synthesis of this compound This table is interactive. You can sort and filter the data.
| Reagent/Precursor | Formula | Role in Synthesis |
|---|---|---|
| Acetone-d6 | C₃D₆O | Starting material for the d6-isobutyrate moiety |
| Isopropyl 2-bromo-2-methyl-d6-propanoate | C₇H₇BrD₆O₂ | Key deuterated intermediate |
| 4-hydroxy-4'-chlorobenzophenone | C₁₃H₉ClO₂ | Core molecular scaffold |
| Sodium Hydride | NaH | Base for Williamson ether synthesis |
| Sodium Borohydride | NaBH₄ | Reducing agent for ketone reduction |
Hydrogen-Deuterium Exchange (H/D Exchange) Methodologies
Hydrogen-Deuterium (H/D) exchange represents an alternative approach for introducing deuterium into a molecule. wikipedia.org This method involves exposing the target compound to a deuterium source, often D₂O, in the presence of a catalyst. Transition metals, particularly palladium, have proven effective for catalyzing the C-H deuteration of aromatic compounds. nih.gov
Research has demonstrated that fenofibrate (B1672516) can be efficiently deuterated using a palladium-catalyzed, non-directed H/D exchange process with D₂O as the deuterium source. acs.orguni-freiburg.deacs.org These reactions often employ a palladium salt, such as Pd(OAc)₂, in combination with specific ligands. Studies have shown that this method can lead to high levels of deuterium incorporation into the aromatic rings of the fenofibrate molecule. acs.org The α-keto position may also undergo deuteration through an acid/base-catalyzed mechanism under these conditions. acs.org While highly effective for labeling aromatic positions, this methodology is generally not suitable for creating the specific this compound isotopologue, as it does not typically facilitate exchange at the non-activated C-H bonds of the methyl groups with high efficiency or selectivity.
Table 2: Examples of Palladium-Catalyzed H/D Exchange Conditions for Fenofibrate This table is interactive. You can sort and filter the data.
| Catalyst System | Deuterium Source | Conditions | Deuterium Incorporation | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / N,N-bidentate ligand | D₂O / HFIP | 40-100 °C | High incorporation on both arene moieties | acs.org |
| Pd(OAc)₂ / Pyridine ligand | D₂O | 110 °C, 48h | 7.18 D/molecule (on Fenofibrate) | uni-freiburg.deresearchgate.net |
Regioselective Deuteration Techniques for Fenofibrate Analogues
Regioselectivity is a critical aspect of isotopic labeling, ensuring that deuterium is incorporated at the desired molecular positions. The choice of deuteration strategy heavily influences the outcome.
In H/D exchange reactions, regioselectivity is often governed by the electronic and steric properties of the substrate and the nature of the catalyst. For fenofibrate, palladium-catalyzed H/D exchange can exhibit regioselectivity. For instance, under milder reaction conditions, deuteration may preferentially occur on the more electron-rich phenoxy-arene ring compared to the electron-poor chlorobenzoyl-arene ring. acs.org Directing groups can also be employed to guide the catalyst to specific C-H bonds, typically those ortho to the directing group, a technique well-documented for aromatic ketones. researchgate.netnih.gov
In contrast, precursor-based synthesis offers superior and often absolute regioselectivity for isotopically labeling non-activated and non-exchangeable positions. To synthesize this compound with deuterium exclusively on the two methyl groups, the precursor-based route is the most logical and precise method. This approach "builds in" the isotopic label from the start, avoiding the potential for scrambling or incomplete exchange at the target site that can occur with H/D exchange methods.
Table 3: Comparison of Regioselectivity in Deuteration Methods for Fenofibrate Analogues This table is interactive. You can sort and filter the data.
| Method | Target Positions | Selectivity | Typical Outcome for Fenofibrate |
|---|---|---|---|
| Precursor-Based Synthesis | Specific C-H bonds (e.g., methyl groups) | High / Absolute | d6-labeling on the isobutyrate moiety is achievable. |
| Pd-Catalyzed H/D Exchange | Aromatic C-H, α-keto C-H | Moderate to High | Deuteration primarily on aromatic rings; regioselectivity between rings is condition-dependent. acs.org |
| Acid/Base Catalyzed Exchange | Labile protons (OH, NH), acidic C-H (α-keto) | High for specific positions | Exchange at the α-keto position is possible. acs.org |
Assessment of Isotopic Purity and Enrichment for Research Applications
The accurate determination of isotopic purity and the degree of deuterium enrichment is essential to validate the identity of the labeled compound and to ensure its suitability for research applications, particularly as an internal standard. nih.govresearchgate.net The two primary analytical techniques for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Table 4: Illustrative Mass Spectrometry Data for Isotopic Purity Analysis This table is interactive. You can sort and filter the data.
| Isotopologue | Theoretical m/z (for [M+H]⁺) | Observed Relative Abundance (%) | Contribution to Purity |
|---|---|---|---|
| d0-Dihydro Fenofibrate | 363.13 | < 0.1 | Unlabeled Impurity |
| d1-Dihydro Fenofibrate | 364.14 | 0.2 | Partially Labeled |
| d2-Dihydro Fenofibrate | 365.14 | 0.5 | Partially Labeled |
| d3-Dihydro Fenofibrate | 366.15 | 1.2 | Partially Labeled |
| d4-Dihydro Fenofibrate | 367.15 | 2.5 | Partially Labeled |
| d5-Dihydro Fenofibrate | 368.16 | 5.5 | Partially Labeled |
| d6-Dihydro Fenofibrate | 369.16 | 90.0 | Desired Compound |
Note: This data is illustrative and does not represent actual experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is highly effective for quantifying isotopic enrichment at specific sites. acs.orgnih.gov In a ¹H NMR spectrum of this compound, the signal corresponding to the two methyl groups (a singlet in the unlabeled compound) would be significantly diminished or absent. The degree of deuteration can be calculated by comparing the integration of this residual proton signal to the integration of a non-deuterated signal within the molecule, such as the aromatic protons. researchgate.net Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, confirming their location and providing a quantitative measure of enrichment. sigmaaldrich.comacs.org
Table 5: Illustrative NMR Data for Isotopic Enrichment Analysis of this compound This table is interactive. You can sort and filter the data.
| Technique | Signal Analyzed | Expected Observation for High Enrichment | Information Gained |
|---|---|---|---|
| ¹H NMR | Methyl protons (~1.6 ppm) | Signal intensity is greatly reduced or absent. | Confirms deuteration at the target site; allows quantification vs. internal standard or other protons. |
| ¹H NMR | Aromatic/Backbone Protons | Unaffected signals serve as internal reference. | Provides reference for quantitative calculation. |
| ²H NMR | Deuterons at methyl position | A signal is observed at the corresponding chemical shift (~1.6 ppm). | Direct confirmation and quantification of deuterium incorporation at the target site. |
Note: Chemical shifts are approximate and illustrative.
Advanced Analytical Methodologies Utilizing Dihydro Fenofibrate D6
Mass Spectrometry (MS)-Based Approaches for Quantification and Identification
Mass spectrometry has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and selectivity. nih.gov This technology enables the accurate measurement and identification of drug compounds, their metabolites, and their corresponding deuterated analogs. For the analysis of fenofibrate's metabolic products, MS-based approaches are routinely used for quantification in various biological samples. researchgate.net
Fenofibrate (B1672516) itself is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Consequently, most bioanalytical methods focus on the quantification of fenofibric acid in plasma or serum as a measure of drug exposure. researchgate.netresearchgate.net In this context, a deuterated version of the analyte, such as Fenofibric acid-d6, is the preferred internal standard for ensuring accuracy and precision. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical method for quantifying drugs and their metabolites in biological fluids. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for complex matrices like blood plasma. nih.govajchem-a.com The development of robust LC-MS/MS methods is essential for pharmacokinetic studies, requiring high accuracy, precision, and reproducibility. ajchem-a.com
For fenofibric acid, LC-MS/MS methods have been developed and validated to support clinical and preclinical studies. researchgate.netresearchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analyte from plasma components, followed by analysis on the LC-MS/MS system. researchgate.net
In quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) is considered the best choice for ensuring the highest quality data. scispace.comcerilliant.com A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). cerilliant.comacs.org Fenofibric acid-d6, a deuterated analog of fenofibric acid, serves this purpose in bioanalytical assays. researchgate.netresearchgate.net
The fundamental role of a SIL-IS is to correct for variability throughout the analytical process. cerilliant.com This includes variations in sample preparation (e.g., extraction recovery), injection volume, chromatographic retention, and ionization efficiency in the mass spectrometer's source. scispace.comcerilliant.com Because the SIL-IS is chemically almost identical to the analyte, it behaves similarly during extraction and chromatography and experiences the same degree of ionization suppression or enhancement from the biological matrix. scispace.comresearchgate.net By measuring the ratio of the analyte's signal to the SIL-IS's signal, accurate and precise quantification can be achieved, even when sample-to-sample variations occur. researchgate.net Fenofibrate-d6 is specifically intended for use as an internal standard for the quantification of fenofibrate. caymanchem.com
Developing and validating an LC-MS/MS method using a deuterated standard requires a systematic approach to ensure reliability and compliance with regulatory guidelines. ajchem-a.comnih.govtapchidinhduongthucpham.org.vn Validation involves demonstrating the method's specificity, linearity, accuracy, precision, and stability. ajchem-a.com
One validated method for fenofibric acid in human plasma utilized Fenofibric acid-d6 as the internal standard. The method involved solid-phase extraction and chromatographic separation on a C18 column. researchgate.net The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode to detect specific mass transitions for both the analyte and the internal standard, ensuring high selectivity. researchgate.net
The table below summarizes the mass spectrometry parameters from a validated method for fenofibric acid using Fenofibric acid-d6 as the internal standard. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fenofibric Acid | 317.1 | 230.9 | Negative |
| Fenofibric acid-d6 | 322.9 | 230.8 | Negative |
Key validation parameters for such methods are summarized to demonstrate performance. The following table presents findings from a validated bioanalytical assay for fenofibric acid. researchgate.net
| Validation Parameter | Result |
| Linearity Range | 0.150 µg/mL to 20.383 µg/mL |
| Intra-run Imprecision (%CV) | < 2.5% |
| Inter-run Imprecision (%CV) | < 2.5% |
| Inaccuracy (%) | Within ±2.8% |
| Analytical Recovery (Analyte) | 73.8–75.4% |
| Analytical Recovery (IS) | 85.9% |
Method Development and Validation Considerations with Deuterated Standards
Addressing Matrix Effects and Isotope Effects on Ionization Efficiency
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix. nih.govbataviabiosciences.com These effects can cause ion suppression or enhancement, leading to inaccurate quantification. bataviabiosciences.commdpi.com The presence of salts, lipids, and other endogenous components in plasma can interfere with the formation of gas-phase ions of the analyte in the mass spectrometer's source. researchgate.netbataviabiosciences.com The most effective strategy to compensate for matrix effects is the use of a co-eluting SIL-IS. researchgate.net Since the SIL-IS and the analyte are affected by the matrix in nearly the same way, the ratio of their signals remains constant, thus negating the impact of the interference. researchgate.netmdpi.com
While SIL-IS are ideal, a potential complication is the kinetic isotope effect (KIE), where the presence of heavier isotopes can slightly alter the physicochemical properties of the molecule. acs.org Although generally minor, this can sometimes lead to slight differences in ionization efficiency between the deuterated standard and the non-deuterated analyte, but this is typically insignificant compared to the benefit of correcting for matrix effects. scispace.com
In most cases, a deuterated standard co-elutes perfectly with its non-deuterated analog during liquid chromatography. However, in some instances, particularly with a high degree of deuterium substitution or with high-resolution chromatography systems, a slight separation, or chromatographic shift, can occur. scispace.com This is another manifestation of the kinetic isotope effect. acs.org If the separation is significant, the SIL-IS and the analyte may not experience the exact same matrix effect at the same time, which can compromise accuracy. researchgate.net Therefore, during method development, it is crucial to verify that the analyte and its deuterated standard have identical or nearly identical retention times under the final chromatographic conditions to ensure they are subjected to the same matrix environment as they enter the mass spectrometer. scispace.comresearchgate.net
Affinity selection mass spectrometry (AS-MS) is a powerful screening technique used in drug discovery to identify small molecules that bind to a specific biological target, such as a protein or enzyme. medchemexpress.comnih.gov The process involves incubating the target protein with a library of potential ligands. wuxibiology.com Techniques like size-exclusion chromatography are then used to separate the protein-ligand complexes from the unbound small molecules. nih.gov The bound ligands are subsequently dissociated from the protein and identified by high-resolution mass spectrometry. medchemexpress.commomentum.bio
While there are no specific documented applications of Dihydro Fenofibrate-d6 in AS-MS, the technique is highly relevant to the drug class. Fenofibrate is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). caymanchem.comchemsrc.com AS-MS could be employed to screen compound libraries for new, potent ligands of PPARα or to study the binding characteristics of fenofibrate and its metabolites. In such an experimental setup, the non-labeled compound would typically be used as the potential binder, while a deuterated version could potentially be used in competitive binding assays to determine the relative affinity of new hit compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of fenofibrate analysis, GC-MS is employed for the detection and quantification of its active metabolite, fenofibric acid, as well as other related compounds. The use of a deuterated internal standard like this compound is crucial in these applications to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy of the results. preprints.orgajpaonline.com
The typical workflow involves the extraction of the analyte from a biological matrix, derivatization to increase volatility, followed by GC-MS analysis. preprints.orgfrontiersin.org The mass spectrometer detects both the analyte and the internal standard, and the ratio of their signals is used to determine the concentration of the analyte. frontiersin.orgnih.gov This approach has been successfully applied in various studies, including the analysis of drugs in different biological matrices and environmental monitoring. researchgate.networktribe.com
Table 1: GC-MS Parameters for Analyte Detection
| Parameter | Setting |
|---|---|
| Injection Port Temperature | 250 °C |
| Interface Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Oven Temperature Program | Initial 60°C for 1 min, ramp at 10°C/min to 325°C, hold for 5 min |
| Electron Ionization Energy | 70 eV |
| Scan Range | 70-600 m/z |
This table outlines typical GC-MS settings for the analysis of derivatized metabolites, which can be adapted for fenofibric acid analysis with this compound as an internal standard. mdpi.com
High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard resolution mass spectrometry for metabolite profiling, providing more accurate mass measurements and greater specificity. researchgate.net This capability is particularly valuable in complex biological samples where numerous metabolites may be present. tandfonline.comacs.org The use of stable isotope-labeled internal standards, such as this compound, in conjunction with HRMS, allows for the confident identification and quantification of fenofibrate metabolites. acs.orgresearchgate.net
HRMS, often coupled with liquid chromatography (LC), can distinguish between compounds with very similar masses, reducing the likelihood of misidentification. researchgate.nettandfonline.com The high mass accuracy of HRMS enables the determination of elemental compositions, which is a critical step in the structural elucidation of unknown metabolites. tandfonline.com In untargeted metabolomics studies, HRMS can detect a wide range of metabolites, and the co-elution of a deuterated standard with its unlabeled counterpart provides a clear signature for identification. tandfonline.comacs.org
Table 2: Comparison of HRMS and Unit Mass Resolution MS
| Feature | High-Resolution Mass Spectrometry (HRMS) | Unit Mass Resolution Mass Spectrometry |
|---|---|---|
| Mass Accuracy | High (typically < 5 ppm) | Low |
| Specificity | High | Moderate |
| Metabolite Identification | High confidence | Prone to misidentification |
| Data Quality | High | Lower |
This table highlights the superior capabilities of HRMS in metabolomic studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including drug metabolites. mdpi.comchemrxiv.org It provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure. mdpi.com In the context of fenofibrate metabolism, NMR is used to confirm the structure of metabolites identified by mass spectrometry and to study the mechanisms of their formation. uio.no
The use of deuterated compounds like this compound can be advantageous in NMR studies. symeres.com While the primary role of this compound is as an internal standard in mass spectrometry, the principles of isotopic labeling are central to certain NMR experiments. acs.orgnih.govresearchgate.net For instance, deuterium labeling can simplify complex proton NMR spectra and can be used in specialized techniques to probe molecular dynamics and reaction mechanisms. researchgate.netassumption.edu Two-dimensional NMR techniques are particularly powerful for elucidating the complex structures of drug metabolites. nih.gov
Table 3: Common NMR Techniques in Structural Elucidation
| NMR Technique | Information Provided |
|---|---|
| 1H NMR | Provides information about the number, type, and connectivity of protons. |
| 13C NMR | Provides information about the carbon skeleton of a molecule. |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds. |
This table lists some of the key NMR experiments used to determine the structure of organic molecules. nih.gov
Other Chromatographic and Spectroscopic Techniques in Fenofibrate Analysis
Besides GC-MS and LC-HRMS, a variety of other chromatographic and spectroscopic techniques are utilized for the analysis of fenofibrate and its active metabolite, fenofibric acid. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detectors is widely used for the quantification of fenofibric acid in biological fluids. researchgate.netakjournals.comresearchgate.netscirp.org These methods often employ an internal standard to ensure accuracy and precision. researchgate.netresearchgate.netuninet.edu
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.net Spectrophotometric methods, such as UV-derivative spectrophotometry, have also been developed for the determination of fenofibrate. scirp.orgscirp.org The choice of analytical technique depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. akjournals.comnih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fenofibrate |
| Fenofibric acid |
| 2-chloro fenofibric acid-d6 |
| Diazepam |
| Bezafibrate |
| Carisoprodol Methyl D3 |
| Glycine-d5 |
| Gamma-hydroxybutyrate-d6 |
| Simazine-d10 |
Pharmacokinetic and Metabolic Research Applications of Dihydro Fenofibrate D6
Elucidation of Fenofibrate (B1672516) Metabolic Pathways
The metabolism of fenofibrate is a multi-step process involving prodrug activation, conjugation, and potential involvement of various enzyme systems. Dihydro Fenofibrate-d6 is instrumental in tracing and quantifying the metabolites formed through these intricate pathways.
Investigation of Esterase-Mediated Prodrug Activation of Fenofibrate to Fenofibric Acid
Fenofibrate itself is a prodrug, meaning it is inactive until metabolically converted into its active form, fenofibric acid. unilab.com.phjcancer.org This activation is a rapid process mediated by tissue and plasma esterases, which hydrolyze the ester bond in the fenofibrate molecule. unilab.com.phnih.govresearchgate.netfda.gov Following oral administration, no unchanged fenofibrate is typically detected in the plasma, underscoring the efficiency of this conversion. unilab.com.phfda.gov The active metabolite, fenofibric acid, is responsible for the lipid-modifying effects of the drug. unilab.com.phnih.govpatsnap.com
Characterization of Glucuronidation and Elimination Pathways of Fenofibric Acid
Once formed, fenofibric acid is primarily eliminated from the body through glucuronidation, a phase II metabolic reaction. fda.govnih.govunboundmedicine.com In this process, UDP-glucuronosyltransferases (UGTs) conjugate fenofibric acid with glucuronic acid, forming fenofibryl glucuronide. drugbank.comresearchgate.net This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion, mainly in the urine. nih.govdrugbank.com
Studies have identified several UGT isoforms involved in this process. UGT2B7 appears to play a predominant role in the hepatic glucuronidation of fenofibric acid. researchgate.netnih.gov Other isoforms, including UGT1A9 and UGT1A3, also contribute to this pathway, although to a lesser extent. researchgate.netnih.gov A smaller portion of fenofibric acid undergoes reduction of its carbonyl group to a benzhydrol metabolite, which is then also conjugated with glucuronic acid before urinary excretion. fda.govnih.govdrugbank.com In humans, approximately 60-88% of a fenofibrate dose is eliminated in the urine, with fenofibryl glucuronide being the major urinary metabolite. drugbank.com
Interestingly, research has suggested a possible polymorphism in the glucuronidation of fenofibric acid, indicating that genetic variations in UGT enzymes could lead to different metabolic rates among individuals. nih.gov
Impact of Deuteration on Drug Disposition
The substitution of hydrogen with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter a drug's pharmacokinetic profile. nih.govinformaticsjournals.co.in This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. informaticsjournals.co.inbioscientia.declearsynthdiscovery.com
Altered Metabolic Rates and Prolonged Half-life of Deuterated Analogues
A primary consequence of deuteration is a reduction in the rate of metabolism, particularly for reactions involving the breaking of a C-H bond. bioscientia.declearsynthdiscovery.com This can lead to a prolonged biological half-life of the deuterated drug compared to its non-deuterated counterpart. informaticsjournals.co.inbioscientia.dewikipedia.orgscirp.org By slowing down metabolic clearance, deuteration can enhance the drug's duration of action and potentially allow for less frequent dosing. informaticsjournals.co.inbioscientia.deacs.org The use of deuterated compounds like this compound allows researchers to precisely quantify these changes in metabolic rates and half-life.
Metabolic Switching and Shunting Effects Induced by Deuterium Substitution
When a specific metabolic site on a drug molecule is blocked or slowed by deuterium substitution, the metabolic machinery of the body may shift to alternative, previously minor, metabolic pathways. nih.govplos.org This phenomenon is known as "metabolic switching" or "metabolic shunting." nih.govjuniperpublishers.comportico.org For instance, if a site prone to oxidation by CYP enzymes is deuterated, metabolism may be redirected to other non-deuterated sites on the molecule or to different metabolic processes altogether, such as glucuronidation. nih.govplos.org
This can have complex and sometimes unpredictable consequences, potentially leading to the formation of different metabolite profiles. plos.orgportico.org The study of deuterated analogs is crucial for understanding these switching effects, which can influence both the efficacy and the safety profile of a drug by altering the concentrations of active or potentially toxic metabolites. nih.govjuniperpublishers.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies with Stable Isotope Tracers
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental in pharmaceutical development, providing critical insights into its pharmacokinetic profile. criver.com Stable isotope tracers, particularly deuterium-labeled compounds like this compound, are invaluable tools in these investigations. symeres.comnih.gov The use of stable, non-radioactive isotopes allows researchers to differentiate the administered drug and its metabolites from endogenous compounds within biological systems. moravek.com This technique is crucial for accurately tracking the metabolic fate of a drug. symeres.com
Fenofibrate itself is a prodrug that is rapidly hydrolyzed by esterases to its primary active metabolite, fenofibric acid, with no unchanged fenofibrate being detected in plasma. fda.govdovepress.com Fenofibric acid is further metabolized, including reduction of its carbonyl group to form a benzhydrol metabolite, known as reduced fenofibric acid or dihydro fenofibrate. fda.govnih.gov Both fenofibric acid and its reduced form can be conjugated with glucuronic acid before excretion. nih.gov this compound, as a stable-labeled version of this key metabolite, serves as a critical analytical tool. By incorporating deuterium atoms, the compound becomes distinguishable by mass spectrometry from its non-labeled counterpart, enabling precise tracking and quantification in complex biological samples. nih.govmedchemexpress.com This approach is foundational for detailed ADME studies, allowing for a clear understanding of the drug's journey through the body. criver.comopenmedscience.com
Mass balance studies are essential for determining the routes and extent of excretion of a drug and its metabolites. By administering a labeled version of a drug, researchers can account for the total administered dose recovered in urine, feces, and sometimes expired air. openmedscience.combioivt.com The use of stable isotope-labeled compounds, such as those labeled with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), has become a viable alternative to traditional radiolabeling, particularly with the advancement of highly sensitive analytical techniques like continuous flow-isotope ratio mass spectrometry (CF-IRMS) and accelerator mass spectrometry (AMS). openmedscience.comnih.gov
Table 1: Illustrative Human Mass Balance Study Data for a Stable Isotope-Labeled Compound
This table illustrates typical data obtained from a human mass balance study using a stable isotope-labeled drug, demonstrating the percentage of the administered dose recovered over time.
| Time Interval (hours) | Cumulative Excretion in Urine (% of Dose) | Cumulative Excretion in Feces (% of Dose) | Total Cumulative Recovery (% of Dose) |
| 0-24 | 55.2 | 15.8 | 71.0 |
| 24-48 | 61.5 | 23.1 | 84.6 |
| 48-72 | 62.8 | 24.9 | 87.7 |
| 72-96 | 63.1 | 25.3 | 88.4 |
Note: This table presents hypothetical data for illustrative purposes, based on the principles of mass balance studies described in the sources. nih.govnih.gov
Accurate quantification of drugs and their metabolites in biological matrices like plasma, urine, and tissues is a cornerstone of pharmacokinetic analysis. clearsynth.com Deuterated compounds, such as this compound or Fenofibric acid-d6, are considered the gold standard for use as internal standards in quantitative bioanalysis, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). chembk.comastm.org
An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to samples before processing. researchgate.net It helps to correct for variability during sample extraction, handling, and analysis. clearsynth.com Because deuterated standards have nearly identical chemical properties and chromatographic retention times to the analyte, but a different mass-to-charge ratio (m/z), they are ideal for compensating for matrix effects and ensuring analytical precision and accuracy. clearsynth.comresearchgate.net
For instance, in a typical assay, this compound would be added to a plasma sample containing the metabolite dihydro fenofibrate. The sample would undergo extraction, and then be analyzed by LC-MS/MS. The instrument would be set to monitor the specific mass transitions for both the deuterated standard and the non-labeled metabolite. By comparing the peak area ratio of the analyte to the internal standard, a precise concentration of the metabolite in the original sample can be determined. clearsynth.comscispace.com This methodology is routinely applied in all stages of drug development, from preclinical studies to clinical trials, to generate robust pharmacokinetic data.
Table 2: Application of Deuterated Standards in Quantitative Bioanalysis
This table outlines the role and advantages of using a deuterated analog like this compound as an internal standard in quantitative assays.
| Parameter | Role of this compound as an Internal Standard |
| Analyte | Dihydro Fenofibrate (unlabeled metabolite) |
| Internal Standard | This compound |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle of Quantification | Comparison of the mass spectrometer's response ratio of the analyte to the known concentration of the internal standard. clearsynth.com |
| Correction for Variability | Compensates for losses during sample preparation (e.g., extraction) and variations in instrument response. researchgate.net |
| Mitigation of Matrix Effects | Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the analyte's signal. The deuterated standard experiences the same effect, allowing for accurate correction. clearsynth.com |
| Assay Robustness | Ensures the analytical method is reliable and reproducible, which is a requirement for regulatory submissions. clearsynth.comsynzeal.com |
Mass Balance Studies Using Labeled Compounds
Preclinical Pharmacokinetic Investigations Utilizing Deuterated Analogs
Beyond their use as internal standards, deuterated analogs of drugs are increasingly being developed as therapeutic agents themselves. wikipedia.orgclearsynthdiscovery.com The substitution of hydrogen with deuterium at specific metabolically active sites in a molecule can alter its pharmacokinetic properties due to the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. clearsynthdiscovery.com This can lead to a slower rate of metabolism. wikipedia.org
The development of deuterated drugs has matured significantly, with several deuterated compounds having undergone clinical development and receiving regulatory approval, demonstrating the viability of this strategy. wikipedia.orgtandfonline.com Preclinical studies using animal models are the first step in evaluating whether a deuterated analog like this compound warrants further development as a new chemical entity. researchgate.netresearchgate.net
Table 3: Potential Pharmacokinetic Changes Investigated with Deuterated Analogs
This table summarizes the potential pharmacokinetic modifications that are assessed during preclinical studies of deuterated compounds and the associated potential benefits.
| Pharmacokinetic Parameter | Potential Change with Deuteration | Potential Therapeutic Implication |
| Metabolic Rate | Decreased rate of metabolism (due to KIE). researchgate.net | Increased stability of the parent compound. |
| Half-life (t½) | Increased half-life. clearsynthdiscovery.comtandfonline.com | Less frequent dosing, improved patient compliance. |
| Area Under the Curve (AUC) | Increased total drug exposure. clearsynthdiscovery.comtandfonline.com | Potential for enhanced efficacy or use of a lower dose. |
| Clearance (CL) | Reduced systemic clearance. clearsynthdiscovery.comresearchgate.net | Maintained therapeutic concentrations for a longer duration. |
| Metabolite Profile | Altered metabolite ratios; potential reduction in toxic metabolites. clearsynthdiscovery.com | Improved safety and tolerability profile. |
Mechanistic Studies in Biological Systems Using Dihydro Fenofibrate D6
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism Research
The biological actions of fenofibrate (B1672516) are primarily mediated through its active metabolite, fenofibric acid, which functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). medchemexpress.commdpi.com PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of a multitude of genes involved in lipid and glucose metabolism, energy homeostasis, and inflammation. mdpi.commdpi.com Studies utilizing deuterated standards for accurate quantification have elucidated the downstream effects of this agonist activity on various metabolic pathways.
Activation of PPARα by fenofibric acid initiates a cascade of changes in the transcription of genes crucial for lipid homeostasis. Research has demonstrated that this activation leads to the downregulation of genes involved in cholesterol and fatty acid synthesis while simultaneously upregulating genes that promote fatty acid breakdown. nih.gov
In hamster models, treatment with fenofibrate resulted in decreased mRNA levels for key enzymes in cholesterol synthesis, such as HMG-CoA synthase and HMG-CoA reductase. nih.govresearchgate.net A potential mechanism for this is the suppression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcriptional regulator of cholesterol metabolism. nih.gov Furthermore, fenofibrate treatment strongly suppresses the expression of genes encoding fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), pivotal enzymes in the synthesis of fatty acids. nih.govresearchgate.net The expression of apolipoprotein C-III (ApoC-III), a protein that inhibits lipoprotein lipase (B570770), is also markedly reduced, contributing to lower triglyceride levels. nih.gov
Conversely, fenofibrate stimulates the expression of genes that enhance lipid catabolism, including lipoprotein lipase (LPL) and acyl-CoA oxidase (ACOX), the first enzyme in the peroxisomal fatty acid β-oxidation pathway. nih.govresearchgate.net
| Gene/Protein | Function | Effect of Fenofibrate |
|---|---|---|
| Lipoprotein Lipase (LPL) | Triglyceride hydrolysis | ↑ Upregulation |
| Acyl-CoA Oxidase (ACOX) | Peroxisomal fatty acid oxidation | ↑ Upregulation |
| PPARγ | Adipogenesis, lipid storage | ↑ Upregulation |
| HMG-CoA Reductase | Cholesterol synthesis | ↓ Downregulation |
| Fatty Acid Synthase (FAS) | Fatty acid synthesis | ↓ Downregulation |
| Apolipoprotein C-III (ApoC-III) | Inhibition of LPL | ↓ Downregulation |
| SREBP-1c / SREBP-2 | Regulation of lipogenesis & cholesterol synthesis | ↓ Downregulation |
While the primary effect of PPARα agonism is the enhancement of fatty acid catabolism, research reveals a more complex interplay with anabolic pathways. Studies in mice have shown that fenofibrate treatment promotes both mitochondrial and peroxisomal fatty acid β-oxidation. mdpi.com This is evidenced by the increased expression of genes involved in fatty acid transport and ketogenesis. nih.gov
Intriguingly, the same studies demonstrated that fenofibrate simultaneously induces hepatic de novo lipogenesis (DNL) and the elongation of fatty acids. mdpi.comnih.govnih.gov Treatment of mice with fenofibrate led to a significant increase in the synthesis of palmitic, stearic, and oleic acids. nih.govnih.gov This seemingly paradoxical induction of both fat breakdown and synthesis is thought to be dependent on SREBP-1c. mdpi.comnih.gov This dual action may represent a protective mechanism, where PPARα and SREBP-1c work together to manage fatty acid levels, converting potentially cytotoxic free fatty acids into triglycerides for safe storage, thereby protecting the liver from lipotoxicity. nih.gov
Gene Expression Regulation in Lipid Metabolism
Investigating Drug-Enzyme Interactions and Inhibition Kinetics
The use of deuterated standards is fundamental in studies of drug metabolism, particularly for characterizing interactions with drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily.
Fenofibrate and its metabolites are known to inhibit several human CYP450 isoforms. chemsrc.com This inhibition is a critical factor in predicting potential drug-drug interactions. The most common mechanism is competitive inhibition, where multiple drugs contend for the same active site on an enzyme. chemisgroup.us Research has shown that fenofibrate has a higher binding affinity for certain CYP enzymes than it does for its primary target, PPARα. nih.gov
In vitro studies have quantified the inhibitory potential of fenofibrate against various CYP isoforms, revealing potent inhibition of CYP2C enzymes. chemsrc.comnih.gov For instance, fenofibrate inhibits CYP2C19 and CYP2B6 with low micromolar IC50 values, indicating strong potential for interaction with other drugs metabolized by these enzymes. chemsrc.com
| CYP450 Isoform | IC50 Value (μM) |
|---|---|
| CYP2C19 | 0.2 |
| CYP2B6 | 0.7 |
| CYP2C8 | 4.8 |
| CYP2C9 | 9.7 |
| CYP3A4 | 142.1 |
The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule, as in Dihydro Fenofibrate-d6, is a technique used to probe and modulate enzyme activity. This is due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and as a result, enzymes that catalyze the breaking of this bond, such as CYP450s, do so at a slower rate.
This principle has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.comchemsrc.com By slowing down metabolism at a specific site, deuteration can increase a drug's half-life and exposure, potentially enhancing its therapeutic effect or reducing the formation of a toxic metabolite. In the context of mechanistic studies, comparing the metabolism of a deuterated compound like this compound to its non-deuterated version allows researchers to pinpoint which metabolic pathways are dominant and to quantify their rates, providing deeper insight into the drug's disposition in the body.
Cytochrome P450 Inhibition Mechanisms
Insights into Metabolic Reprogramming in Disease Models (e.g., Cancer Biology)
Metabolic reprogramming is a recognized hallmark of cancer, where malignant cells alter their metabolic pathways to fuel rapid growth and proliferation. nih.govnumberanalytics.com A common feature is the "Warburg effect," a shift towards aerobic glycolysis, where cells consume large amounts of glucose to produce lactate, even when oxygen is plentiful. numberanalytics.com
Research into the effects of fenofibrate has revealed its ability to counteract this reprogramming in cancer cells, demonstrating potential anti-tumor activity. nih.gove-century.us In gastric carcinoma cell models, fenofibrate treatment was shown to reverse the Warburg effect by decreasing glucose uptake and the activity of glycolytic enzymes. nih.gov This forces a metabolic shift in the cancer cells, moving them away from glycolysis and towards oxidative phosphorylation (OXPHOS) for energy production, a state more typical of normal cells. nih.gove-century.us
This metabolic normalization is linked to the modulation of key signaling pathways. Fenofibrate was found to induce mitochondrial reprogramming by activating the AMPK pathway and inhibiting the HK2 pathway. nih.gove-century.us It also promotes fatty acid oxidation in cancer cells via the CPT1 pathway, further contributing to the reversal of the cancer-specific metabolic phenotype. e-century.us These findings suggest that targeting cancer cell metabolism with PPARα agonists is a novel therapeutic strategy. nih.gove-century.us
| Metabolic Pathway/Process | Effect of Fenofibrate | Associated Molecular Changes |
|---|---|---|
| Glycolysis (Warburg Effect) | ↓ Inhibition | Decreased glucose uptake, inhibition of HK2 pathway |
| Oxidative Phosphorylation (OXPHOS) | ↑ Promotion | Induction of mitochondrial reprogramming |
| Fatty Acid Oxidation | ↑ Promotion | Induction via CPT1 pathway |
| AMPK Pathway | ↑ Activation | Promotes catabolic (energy-producing) processes |
Understanding Pharmacodynamic Effects of Deuteration
There is no available research data detailing the specific pharmacodynamic effects resulting from the deuteration of Dihydro Fenofibrate. In principle, the introduction of deuterium can lead to the strengthening of carbon-deuterium bonds compared to carbon-hydrogen bonds. This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to altered drug exposure and pharmacological activity. However, without specific studies on this compound, any discussion of its pharmacodynamic profile would be purely speculative.
Broader Academic and Research Implications of Deuterated Fenofibrate Analogues
Contribution to Deuterated Drug Development and Recognition as New Chemical Entities (NCEs)
The development of deuterated compounds like Dihydro Fenofibrate-d6 is a significant advancement in drug discovery. The substitution of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. venable.com This may slow down metabolic processes, particularly those involving cytochrome P-450 enzymes in the liver. venable.com A slower metabolism can result in a longer drug half-life, potentially allowing for less frequent dosing or a reduction in the required dose. venable.com
The U.S. Food and Drug Administration (FDA) has recognized that deuterated drugs can be classified as New Chemical Entities (NCEs). nih.govthefdalawblog.com This was exemplified by the approval of deutetrabenazine, a deuterated version of tetrabenazine. nih.govthefdalawblog.comresearchgate.net The FDA's decision was based on a structure-centric interpretation, acknowledging that the presence of deuterium creates a distinct molecular entity from its non-deuterated counterpart. venable.comthefdalawblog.com This NCE designation can provide significant intellectual property and market exclusivity benefits, incentivizing further research and development in deuterated pharmaceuticals. globenewswire.com The potential for improved pharmacokinetic profiles and the recognition as NCEs are driving the growth of the deuterated drugs market. globenewswire.com
Advancements in Bioanalytical Method Validation for Complex Biological Matrices
This compound and other deuterated compounds are invaluable tools in bioanalytical method validation, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govrjptonline.org In these methods, a deuterated version of the analyte is often used as an internal standard. jetir.orgmdpi.com Because deuterated standards have nearly identical physicochemical properties to the non-deuterated analyte, they behave similarly during sample preparation and analysis, correcting for variations in extraction, recovery, and ionization. jetir.orgmdpi.com
The use of stable isotope-labeled internal standards is considered a best practice for achieving high accuracy and precision in the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. jetir.orgmdpi.comresearchgate.net This approach is crucial for reliable pharmacokinetic and toxicokinetic studies. jetir.org The development of robust bioanalytical methods using deuterated standards ensures that the data generated from preclinical and clinical studies are accurate and reliable. rjptonline.orgnih.gov However, potential challenges such as the deuterium isotope effect, which can cause slight differences in retention times between the analyte and the internal standard, must be carefully considered during method development. mdpi.com
Applications in Investigating Drug-Drug Interactions as a Research Probe
Fenofibrate (B1672516) is known to interact with several other drugs, and understanding these interactions is crucial for patient safety. nih.govdrugs.commedcentral.comwebmd.com For instance, co-administration with bile acid sequestrants can decrease the absorption of fenofibric acid. nih.gov Fenofibrate can also inhibit the activity of certain cytochrome P450 enzymes, such as CYP2C19, CYP2B6, CYP2C9, and CYP2C8. chemsrc.com
Deuterated compounds like this compound can be used as probes to investigate these drug-drug interactions. By using a deuterated version of the drug, researchers can more easily track its metabolism and how it is affected by other co-administered drugs. This is particularly useful in "cocktail" studies where multiple drugs are administered simultaneously to assess their interaction potential. The distinct mass of the deuterated compound allows for its clear differentiation from other substances in mass spectrometry analysis.
Utilization in Environmental Fate Assessments
The environmental persistence and fate of pharmaceuticals are of growing concern. Deuterated compounds can be used as tracers to study the environmental pathways of drugs like fenofibrate. wm.edu By introducing a known amount of a deuterated compound into a controlled environmental system, researchers can track its degradation, transport, and potential accumulation in soil and water. wm.eduresearchgate.net
This approach, known as stable isotope probing, can provide valuable insights into the environmental impact of pharmaceuticals. chemrxiv.org For example, studies have used deuterated compounds to assess the biodegradation and transport of persistent organic pollutants. wm.edu While this application is still relatively unexplored for many pharmaceuticals, it holds significant potential for improving our understanding of their environmental fate. mdpi.comtandfonline.com
Applications in Toxicogenomic and Proteomic Studies
Toxicogenomics and proteomics are fields that study the effects of toxins on the genome and proteome, respectively. Stable isotope-labeled compounds, including deuterated ones, are emerging as powerful tools in these areas. acs.orgnih.gov In toxicogenomic studies, deuterated compounds can help to link changes in gene expression to the formation of reactive metabolites that may be responsible for toxicity. acs.orgnih.gov
Similarly, in proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize isotope-labeled compounds to quantify changes in protein expression in response to a drug or toxin. Deuterated compounds can be incorporated into proteins, allowing for their differentiation from non-labeled proteins by mass spectrometry. This enables a more accurate and comprehensive analysis of the proteomic changes induced by a substance. nih.gov These approaches can help to elucidate the mechanisms of drug toxicity and identify potential biomarkers of adverse effects.
Contributions to Protein Conformation Studies via Hydrogen/Deuterium Exchange
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein conformation and dynamics. thermofisher.comacs.org This method relies on the exchange of labile hydrogen atoms on the protein backbone with deuterium atoms from a deuterated solvent. thermofisher.comacs.org The rate of this exchange is dependent on the protein's structure, with regions that are more exposed to the solvent exchanging hydrogen for deuterium more rapidly. acs.org
By analyzing the extent of deuteration over time, researchers can gain insights into a protein's structure, flexibility, and interactions with other molecules, such as drugs. thermofisher.comsingmass.sg While this technique primarily involves deuterated solvents, the use of deuterated ligands can also provide valuable information about drug-protein binding and its effect on protein conformation. The binding of a deuterated ligand can alter the local or global conformation of the protein, which can be detected as changes in the deuterium uptake pattern. singmass.sg
Relevance in Materials Science and Other Scientific Fields
The unique properties of deuterated compounds extend beyond the life sciences into materials science and other fields. researchgate.netresearchgate.netrsc.orgresolvemass.ca In the field of Organic Light-Emitting Diodes (OLEDs), for example, the use of deuterated organic materials has been shown to improve the stability, efficiency, and lifespan of the devices. clearsynthdeutero.comzeochem.comoled-info.comacs.orgeurisotop.com The stronger carbon-deuterium bond makes the materials more resistant to degradation, leading to enhanced performance. zeochem.comoled-info.com
Deuterated compounds are also being used to improve the performance of fluorophores, which are fluorescent molecules used in a wide range of imaging applications. nih.govnih.govrsc.orgbiorxiv.orgresearchgate.net Deuteration can increase the quantum yield and photostability of fluorophores, resulting in brighter and more durable fluorescent labels for cellular imaging. nih.govnih.govbiorxiv.org Furthermore, deuterated molecules are used in neutron scattering experiments to provide contrast and highlight specific parts of a structure. ansto.gov.auansto.gov.au
Future Directions in Stable Isotope Labeling for Pharmaceutical Sciences
The field of pharmaceutical sciences is on a continuous quest for greater precision, efficiency, and insight into the mechanisms of drug action, metabolism, and safety. Stable isotope labeling, particularly the use of deuterium, is a cornerstone of this endeavor, and its future is marked by several key trends and innovations that promise to reshape drug discovery and development. adesisinc.com
The primary kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic cleavage compared to the carbon-hydrogen (C-H) bond, is a central principle. uni-freiburg.deresearchgate.net This effect is increasingly being leveraged not just for creating internal standards for quantitative analysis but for designing "heavy drugs" with improved pharmacokinetic profiles. researchgate.netchemsrc.com The substitution of hydrogen with deuterium at metabolic hotspots can reduce the formation of unwanted metabolites, potentially enhancing the safety and efficacy of a drug. selvita.com
Future progress in this domain is anticipated across several interconnected areas:
Enhanced Analytical Precision and Applications: The use of stable isotopes dramatically improves the accuracy of analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comsilantes.com For instance, deuterated compounds like this compound serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying their non-labeled counterparts and metabolites in biological matrices. chembk.comresearchgate.net The future will see even more sensitive instrumentation and sophisticated methods, allowing for the elucidation of complex metabolic pathways and drug-receptor interactions at the molecular level with unprecedented detail. musechem.comnih.gov
Innovations in Synthesis and Labeling Techniques: A significant evolution is occurring in the methods used to introduce stable isotopes into molecules. Emerging trends include the development of automated synthesis platforms, novel and more efficient labeling reagents, and the application of green chemistry principles to make isotope labeling more cost-effective and environmentally sustainable. adesisinc.com
Late-Stage Functionalization: Advanced techniques that allow for the insertion of isotopes at a late stage of the synthesis process are particularly valuable, enhancing efficiency and versatility. musechem.com
Flow Chemistry: The use of continuous flow chemistry offers precise control over reaction conditions, leading to higher yields, purer products, and improved scalability for the synthesis of labeled compounds. adesisinc.com
Catalysis: Novel catalytic methods, including non-directed palladium-catalysis, are being developed to achieve high levels of deuterium incorporation into pharmaceuticals using accessible deuterium sources like heavy water (D₂O). uni-freiburg.deresearchgate.net Electrochemical methods are also emerging as a mild and efficient pathway for creating C-D bonds. oaepublish.com
Expanding Role in Metabolomics and Proteomics: Isotope labeling is a critical tool in systems biology. In metabolomics, it provides a window into the metabolic processes within cells, helping to identify disease biomarkers and understand drug mechanisms. solubilityofthings.com In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enable the precise quantification of protein expression, which is crucial for identifying therapeutic targets. solubilityofthings.com The future will likely see an integration of these "-omics" data with pharmacokinetic data from isotope-labeled drug studies to build comprehensive models of drug action and disposition.
Streamlining Drug Discovery and Development: By providing early insights into a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, stable isotope labeling accelerates the entire drug development pipeline. musechem.comnih.gov Tracing the metabolic fate of labeled drugs helps scientists identify potential active metabolites or pathways leading to toxicity, thereby streamlining the journey from lab to clinic. adesisinc.commusechem.com The ability to create deuterated versions of drugs, which may have superior metabolic stability, offers a pathway to revitalize existing pharmaceuticals by improving their therapeutic profiles. selvita.com
The continued evolution of these techniques ensures that stable isotope labeling will remain an indispensable tool, driving innovation and enabling breakthroughs in the creation of safer and more effective medicines. musechem.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1189501-82-3 | pharmaffiliates.compharmaffiliates.compharmaffiliates.comclearsynth.com |
| Molecular Formula | C₂₀H₁₇D₆ClO₄ | pharmaffiliates.compharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 368.88 g/mol | pharmaffiliates.compharmaffiliates.compharmaffiliates.com |
| Primary Application | Labeled metabolite of Fenofibrate for use as an internal standard in research. | chembk.compharmaffiliates.comcaymanchem.com |
| Chemical Description | A reduced and deuterated analogue of Fenofibrate. | pharmaffiliates.com |
Q & A
Q. What are the key considerations for synthesizing Dihydro Fenofibrate-d6 with high isotopic purity?
Synthesis of deuterated compounds like this compound requires strict control over reaction conditions (e.g., solvent selection, temperature) to minimize proton-deuterium exchange. Techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic purity (>99 atom% D) and structural integrity . Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are preferred solvents to avoid contamination.
Q. How can researchers validate the stability of this compound under experimental storage conditions?
Stability studies should include accelerated degradation testing (e.g., exposure to light, heat, and humidity) followed by LC-MS/MS analysis to monitor isotopic integrity and decomposition byproducts. For long-term storage, recommend cryopreservation (0–6°C) in amber vials to prevent photodegradation .
Q. What analytical methods are optimal for quantifying this compound in biological matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., Fenofibric-d6 acid) is the gold standard. Method validation must include calibration curves (1–1000 ng/mL), recovery rates, and matrix effect assessments. Ensure chromatographic separation of non-deuterated analogs to avoid interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
Discrepancies often arise from variations in experimental design (e.g., dosing regimens, animal models). Conduct a meta-analysis with strict inclusion criteria (e.g., consistent LC-MS/MS protocols) and apply statistical tools like Bland-Altman plots to assess bias. Cross-validate findings using isotopic dilution techniques .
Q. What strategies are effective for identifying protein targets of this compound in chemical proteomics studies?
Employ activity-based protein profiling (ABPP) with deuterated probes. Use CETSA (Cellular Thermal Shift Assay) to monitor target engagement and ITDR (Isothermal Dose-Response) for affinity quantification. Validate hits via CRISPR-Cas9 knockout models and orthogonal assays (e.g., SPR) .
Q. How should researchers design experiments to assess metabolic interactions between this compound and cytochrome P450 enzymes?
Use human liver microsomes (HLMs) or hepatocyte models with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Quantify deuterated metabolites via UPLC-QTOF-MS and apply Michaelis-Menten kinetics to determine inhibition constants (Ki). Include negative controls with non-deuterated Fenofibrate to isolate isotope effects .
Q. What methodologies are recommended for analyzing spatial distribution of this compound in tissues using mass spectrometry imaging (MSI)?
Optimize matrix application (e.g., DHB for lipids) and laser settings to enhance ionizability. Use MALDI-MSI with a spatial resolution ≤50 µm. Normalize data to internal deuterated standards and validate with LC-MS/MS tissue homogenates .
Methodological Guidance for Data Interpretation
- Handling Confounding Variables : Apply multivariate regression to isolate isotope-specific effects from biological variability .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw MS spectra in repositories like MetaboLights .
- Ethical Compliance : Ensure deuterated compound studies align with institutional guidelines for radioactive/stable isotope use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
